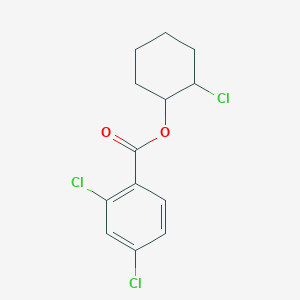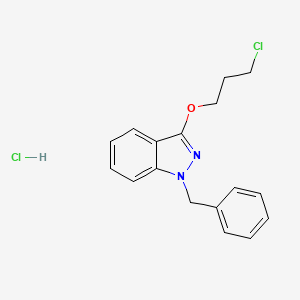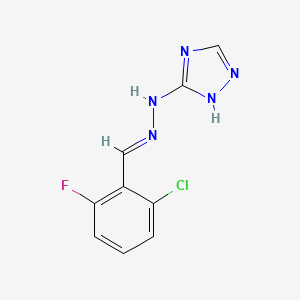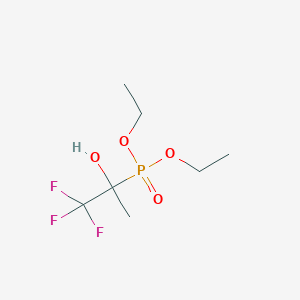
Diethyl (1,1,1-trifluoro-2-hydroxypropan-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1,1,1-trifluoro-2-hydroxypropan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C6H12F3O4P. This compound is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a phosphonate ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1,1-trifluoro-2-hydroxypropan-2-yl)phosphonate typically involves the reaction of diethyl phosphite with a trifluoromethyl ketone under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1,1,1-trifluoro-2-hydroxypropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phosphonate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diethyl (1,1,1-trifluoro-2-oxopropan-2-yl)phosphonate.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted phosphonate esters.
Wissenschaftliche Forschungsanwendungen
Diethyl (1,1,1-trifluoro-2-hydroxypropan-2-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl (1,1,1-trifluoro-2-hydroxypropan-2-yl)phosphonate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, while the phosphonate ester group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
- Diethyl (1-cyanoethyl)phosphonate
Uniqueness
Diethyl (1,1,1-trifluoro-2-hydroxypropan-2-yl)phosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
65601-37-8 |
|---|---|
Molekularformel |
C7H14F3O4P |
Molekulargewicht |
250.15 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C7H14F3O4P/c1-4-13-15(12,14-5-2)6(3,11)7(8,9)10/h11H,4-5H2,1-3H3 |
InChI-Schlüssel |
LKOFAPOLGGQYKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C)(C(F)(F)F)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)

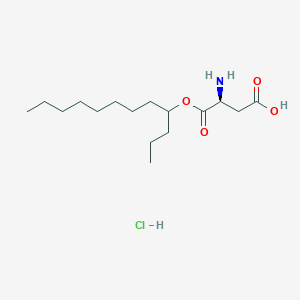
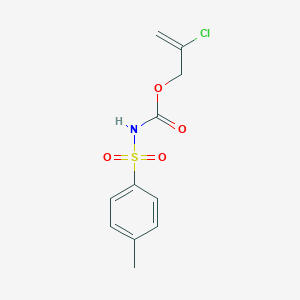
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)

![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
